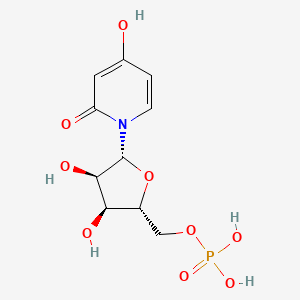
4-Hydroxy-1-(5-O-Phosphono-Beta-D-Ribofuranosyl)pyridin-2(1h)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deazauridine 5’-monophosphate is a structural analog of uridine, a naturally occurring nucleoside. This compound is known for its ability to inhibit the biosynthesis of cytidine-5’-triphosphate by competitively inhibiting cytidine triphosphate synthetase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-deazauridine 5’-monophosphate typically involves the modification of uridine. One common method includes the replacement of the nitrogen atom at position 3 with a carbon atom, resulting in the formation of the 3-deaza analog . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 3-deazauridine 5’-monophosphate can be achieved through biocatalytic processes. For instance, recombinant Saccharomyces cerevisiae strains have been used to produce uridine 5’-monophosphate from orotic acid . This method involves the overexpression of genes encoding orotate phosphoribosytransferase and orotidine monophosphate decarboxylase, which are crucial for the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-Deazauridine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by specific oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of 3-deazauridine 5’-monophosphate, while substitution reactions may result in the formation of various substituted analogs .
Scientific Research Applications
3-Deazauridine 5’-monophosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-deazauridine 5’-monophosphate involves its conversion to 3-deazauridine triphosphate within cells. This triphosphate form competitively inhibits cytidine triphosphate synthetase, leading to a reduction in cytidine-5’-triphosphate levels . This inhibition disrupts RNA synthesis, which is crucial for the replication of RNA viruses and the proliferation of cancer cells .
Comparison with Similar Compounds
Cytosine Arabinoside: Another nucleoside analog used in cancer treatment.
5-Aza-2’-deoxycytidine: Known for its ability to inhibit DNA methylation and used in the treatment of myelodysplastic syndrome.
5-Azacytidine: Used in the treatment of certain types of cancer and has similar biochemical properties.
Uniqueness: Its ability to modulate biochemical responses and enhance the efficacy of other antitumor agents further distinguishes it from similar compounds .
Properties
Molecular Formula |
C10H14NO9P |
|---|---|
Molecular Weight |
323.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14NO9P/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(20-10)4-19-21(16,17)18/h1-3,6,8-10,12,14-15H,4H2,(H2,16,17,18)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
BMAAJONJGSMHCR-PEBGCTIMSA-N |
Isomeric SMILES |
C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


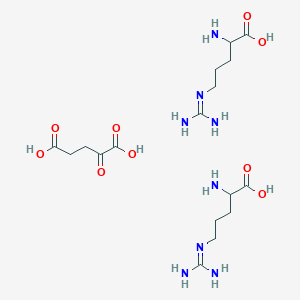
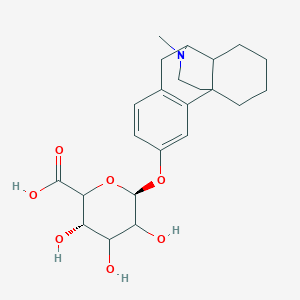
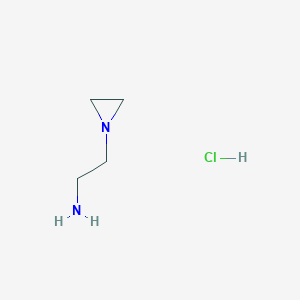
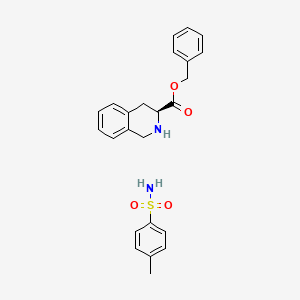
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)

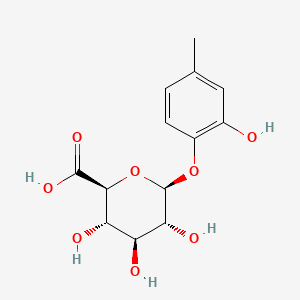
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
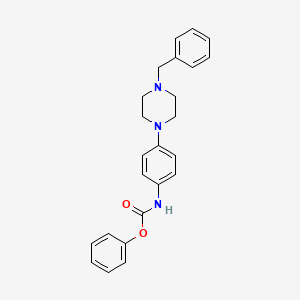
![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B13404028.png)
![(3S)-2-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13404032.png)
![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)
![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)
